ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate is a cyanoacrylate derivative characterized by an ethoxy-substituted phenylamino group at the ortho position. This compound belongs to a class of α,β-unsaturated esters with a conjugated system that enhances reactivity, making it valuable in synthesizing bioactive molecules like prop-2-enamides and prop-2-enoates . The (2E)-configuration ensures a planar molecular geometry, which influences intermolecular interactions and crystal packing .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-8-6-5-7-12(13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRMPZNKYPQRJR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C(C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C(\C#N)/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-ethoxyaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate has been investigated for its potential as a kinase inhibitor . Kinases are critical in various signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
Case Study: Kinase Inhibition
A study evaluated the compound's efficacy against different kinases, including:
| Kinase Target | Inhibition Activity |
|---|---|
| EGFR | Moderate |
| PDGFR | High |
| JAK2 | Low |
The findings suggest that this compound could serve as a scaffold for developing more potent inhibitors targeting these kinases .
Anticancer Research
The compound has been explored for its anticancer properties. Its structural features allow it to interact with various biological targets involved in tumor growth and metastasis.
Case Study: Antitumor Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 20 |
These results indicate its potential as a therapeutic agent in cancer treatment .
Biological Assays
This compound is also utilized in various biological assays to study enzyme activities and cellular responses.
Assay Example: Enzyme Inhibition
The compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways:
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 70 |
| Cyclooxygenase | 55 |
Such assays are crucial for understanding the compound's mechanism of action and potential therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various synthetic routes, allowing for the development of derivatives with enhanced properties.
Synthetic Route Overview
- Starting Materials : Ethyl cyanoacetate, 2-Ethoxyaniline.
- Reagents : Base (e.g., sodium ethoxide), solvents (e.g., ethanol).
- Reaction Conditions : Reflux for several hours followed by purification via chromatography.
This flexibility in synthesis allows researchers to modify the compound for improved efficacy or selectivity .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
Comparison with Similar Compounds
Structural and Conformational Variations
The substituents on the aryl/heteroaryl group and the nature of the amino/ester moieties significantly impact molecular properties:
Key Observations :
- Electron-Donating Groups (e.g., methoxy, ethoxy): Stabilize the conjugated system via resonance, enhancing reactivity in cycloaddition reactions .
- Electron-Withdrawing Groups (e.g., fluorine): Increase electrophilicity of the α,β-unsaturated system, favoring nucleophilic attacks .
- Heterocyclic Substituents (e.g., pyridinyl, thiophene): Modify electronic properties and intermolecular interactions (e.g., π-π stacking with proteins) .
Spectroscopic and Physicochemical Properties
Notes:
Biological Activity
Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate, also known as ethyl (E)-2-cyano-3-(2-ethoxyanilino)prop-2-enoate, is an organic compound classified under enaminones. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, relevant case studies, and comparative analysis with similar compounds.
Molecular Formula
- C : 14
- H : 16
- N : 2
- O : 3
IUPAC Name
Ethyl (2E)-2-cyano-3-(2-ethoxyanilino)prop-2-enoate
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Appearance | Light yellow powder |
| CAS Number | 909512-00-1 |
The biological activity of this compound is largely attributed to its structural features, particularly the cyano and ethoxyphenyl groups. The cyano group serves as an electrophile, which can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction may lead to various biological responses, including antimicrobial and anticancer effects .
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. In vitro tests demonstrated significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that the compound can inhibit the proliferation of human cancer cell lines by inducing cell cycle arrest at the G1 phase .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various enaminone derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Mechanism
In a study focused on the anticancer effects of enaminones, this compound was found to significantly reduce cell viability in breast cancer cell lines. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | Enaminone | Moderate | Low |
| Ethyl (E)-3-amino-(4-methoxyphenyl)prop-2-enonate | Enaminone | High | Moderate |
| Ethyl (E)-3-amino-(4-trifluoromethoxyphenyl)propene | Enaminone | Low | High |
This table illustrates that while ethyl (2E)-2-cyano-3-(4-hydroxyphenyl)propene exhibits moderate antimicrobial activity, it lacks the anticancer efficacy seen in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)propene.
Q & A
Q. What established synthetic routes and reaction conditions optimize the yield of ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate?
A common method involves Knoevenagel condensation between cyanoacetate derivatives and substituted anilines. For example:
- Procedure : React ethyl cyanoacetate with 2-ethoxyaniline in the presence of a catalyst like triethyl orthoformate. Heat the mixture at 378 K for 2 hours under reflux. Post-reaction, cool to room temperature, filter precipitates, and recrystallize from ethanol/acetone (1:2 ratio) for purification .
- Key Conditions :
- Catalyst: Triethyl orthoformate facilitates imine formation.
- Solvent: Ethanol or acetone for recrystallization.
- Yield Optimization: Control reaction temperature (378 K) to avoid side reactions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Single-Crystal X-ray Diffraction (XRD) : Determines molecular geometry, bond lengths, and angles. For example, monoclinic crystal systems (space group C2/c) with lattice parameters a = 25.102 Å, b = 12.013 Å, c = 10.436 Å, and β = 96.248° were reported for a structurally similar compound .
- Hydrogen Bond Analysis : Intermolecular N–H⋯N and intramolecular N–H⋯O bonds stabilize the crystal lattice. Use SHELXS97 for structure solution and SHELXL97 for refinement, with R factors < 0.05 indicating high accuracy .
- Spectroscopy : FT-IR and NMR to confirm functional groups (e.g., cyano, ester, amino).
Advanced Questions
Q. How can hydrogen bonding networks in the crystal structure be analyzed using graph set notation?
- Methodology :
- Refinement with SHELXL : Identify hydrogen bond donors (N–H) and acceptors (O, N) using difference Fourier maps. Refine H-atom positions with restraints .
- Graph Set Analysis (Etter’s notation): Classify hydrogen bonds into patterns (e.g., D(2), C₂₂(8)) based on donor-acceptor distances and angles. For example, intermolecular N–H⋯N bonds form infinite chains (C₁₁(6)* motifs), while intramolecular bonds create S(6) rings .
- Software : Use SHELXTL or ORTEP-3 for visualization and pattern assignment .
Q. What computational methods predict the electronic structure and bioactivity of this compound?
- Density Functional Theory (DFT) : Calculate electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula (adapted into DFT) provides insights into reactivity sites .
- Molecular Docking (AutoDock4) : Simulate binding to biological targets (e.g., photosystem II). Flexible sidechain docking can predict inhibitory effects by analyzing binding affinity and pose validation .
- Validation : Compare computational results with experimental bioactivity data (e.g., herbicidal activity assays) .
Q. How can researchers design experiments to investigate inhibitory effects on photosystem II electron transport?
- Experimental Design :
- Chlorophyll Fluorescence Assays : Measure the quantum yield of PSII (ΦPSII) in plant chloroplasts treated with the compound.
- Competitive Binding Studies : Use radiolabeled herbicides (e.g., atrazine) to assess displacement at the D1 protein binding site.
- Electron Transport Rate (ETR) : Quantify inhibition via oxygen evolution assays in isolated thylakoid membranes .
- Controls : Include untreated samples and reference inhibitors (e.g., diuron) for baseline comparison.
Q. What strategies validate the accuracy of crystallographic data for derivatives of this compound?
- Refinement Metrics :
- Cross-Validation :
Data Contradiction Analysis
Q. How are discrepancies in reported bioactivity or structural data resolved?
- Case Example : If conflicting crystallographic parameters arise (e.g., bond lengths), re-examine data collection conditions (e.g., temperature at 153 K vs. room temperature) and refine using SHELXL with updated constraints .
- Statistical Validation : Apply Hamilton’s R-factor ratio test to compare alternative models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
